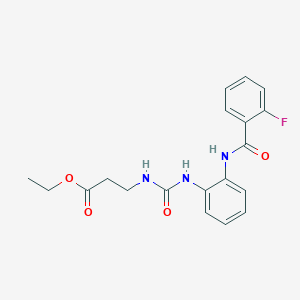
Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esters are organic compounds with the general chemical formula RCOOR’, where R and R’ may be a hydrogen atom, an alkyl group, or an aryl group . They are formed by the reaction between alcohols and carboxylic acids . Esters occur widely in nature and are often responsible for the characteristic fragrances of fruits and flowers .
Synthesis Analysis
Esters are typically formed by an esterification reaction, which involves the alkoxide group of an alcohol replacing the hydroxyl group of a carboxylic acid . This reaction forms an equilibrium that is established slowly unless a strong acid catalyst, such as concentrated H2SO4, is used .Molecular Structure Analysis
Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The esters shown here are ethyl acetate (a) and methyl butyrate (b) .Chemical Reactions Analysis
The primary reaction of esters is hydrolysis, especially base-catalysed hydrolysis. In this reaction, the ester is converted back into the carboxylic acid and alcohol from which it was formed .Physical And Chemical Properties Analysis
Esters generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . The physical and chemical properties of a specific ester, such as “Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate”, would depend on its specific structure.Aplicaciones Científicas De Investigación
- Application : Researchers can use E3FBU as a fluorescent probe to visualize specific cellular structures or processes. Its fluorescence properties allow tracking of biological molecules, such as proteins, nucleic acids, and lipids, in live cells or tissues. This application is particularly valuable in cell biology, drug discovery, and disease diagnostics .
- Application : Scientists can modify E3FBU to create prodrugs or conjugates that selectively release active compounds at specific sites. These systems enhance drug efficacy, reduce side effects, and improve targeted therapy .
- Application : In PDT, E3FBU could serve as a photosensitizer. When exposed to light, it generates reactive oxygen species that selectively damage cancer cells. PDT is a non-invasive treatment option for localized tumors .
Fluorescent Probes and Imaging Agents
Drug Delivery Systems
Photodynamic Therapy (PDT)
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3-[[2-[(2-fluorobenzoyl)amino]phenyl]carbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-2-27-17(24)11-12-21-19(26)23-16-10-6-5-9-15(16)22-18(25)13-7-3-4-8-14(13)20/h3-10H,2,11-12H2,1H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJYKAUYBFIZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane](/img/structure/B2736524.png)
![3-Cyclopropyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2736525.png)

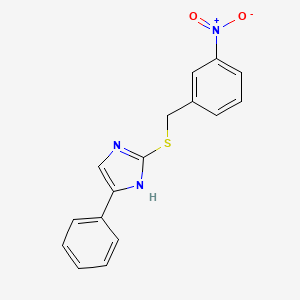
![N-(3-methoxypropyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2736529.png)

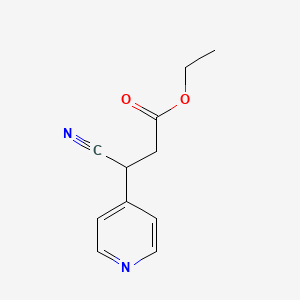
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736537.png)
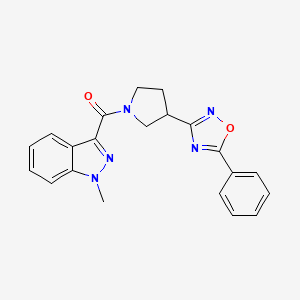

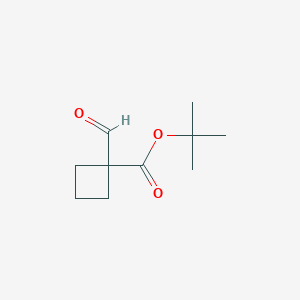
![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2736545.png)
![2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2736546.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2736547.png)